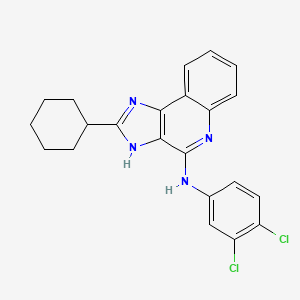
LUF6000
Descripción general
Descripción
Aplicaciones Científicas De Investigación
LUF6000 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una herramienta para estudiar la modulación alostérica de los receptores acoplados a proteínas G.
Biología: Se investiga por sus efectos sobre las vías de señalización celular y la expresión genética.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de enfermedades inflamatorias, cáncer y otras afecciones.
Industria: Aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos
Mecanismo De Acción
LUF6000 ejerce sus efectos mediante la modulación del receptor A3 de adenosina, un receptor acoplado a proteínas G involucrado en varios procesos fisiológicos. El compuesto mejora la eficacia de los agonistas en este receptor al unirse a un sitio alostérico, lo que aumenta la afinidad del receptor por su ligando endógeno, la adenosina. Esta modulación conduce a efectos posteriores sobre las vías de señalización, incluida la inhibición de las citoquinas inflamatorias y la regulación de las respuestas inmunitarias .
Análisis Bioquímico
Biochemical Properties
LUF6000 plays a crucial role in biochemical reactions by enhancing the efficacy of agonists at the A3 adenosine receptor. It interacts with various enzymes, proteins, and biomolecules, including the A3AR, which is a G protein-coupled receptor. This compound enhances the binding affinity of the endogenous ligand adenosine to the A3AR, leading to increased receptor activation . This interaction is characterized by an allosteric modulation mechanism, where this compound binds to a site distinct from the orthosteric ligand binding site, thereby altering the receptor’s conformation and enhancing its activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to modulate gene expression, cell signaling pathways, and cellular metabolism. In HL-60 cells, this compound upregulates both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Additionally, it enhances the efficacy of A3AR agonists, leading to increased intracellular calcium levels and cAMP production . These effects contribute to the compound’s anti-inflammatory properties and its potential therapeutic applications in inflammatory diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the A3 adenosine receptor, where it acts as a positive allosteric modulator. This binding increases the receptor’s affinity for adenosine, thereby enhancing the receptor’s activation and downstream signaling pathways . This compound has been shown to convert certain A3AR antagonists into agonists, further demonstrating its unique allosteric modulation properties . The compound’s effects on gene expression and signaling proteins, such as PI3K, IKK, IκB, Jak-2, and STAT-1, result in decreased levels of NF-κB, a key mediator of inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its allosteric enhancement properties over extended periods . Long-term studies have shown that this compound can induce sustained anti-inflammatory effects in various cell models, with minimal degradation observed . These findings suggest that this compound is a stable compound with long-lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound induces anti-inflammatory effects in experimental models of arthritis and liver inflammation at specific dosages . Higher doses of this compound have been associated with increased efficacy, but also with potential toxic effects, such as alterations in white blood cell counts and neutrophil levels . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors that modulate eicosanoid metabolism, such as PPAR . Pathway analysis has identified critical signaling molecules, including IL-6 and IL-17, that are regulated by this compound . These interactions contribute to the compound’s overall effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the A3 adenosine receptor, which is expressed in various cell types . This compound’s ability to enhance receptor activation and signaling pathways further affects its distribution within cells and tissues .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the A3 adenosine receptor, which is found in the plasma membrane and intracellular compartments . The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific cellular compartments . These localization patterns are crucial for this compound’s ability to modulate receptor activity and downstream signaling pathways.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de LUF6000 implica la formación de la estructura central de imidazoquinolina, seguida de la introducción de los grupos ciclohexilo y diclorofenilo. Los pasos clave incluyen:
Formación del Núcleo de Imidazoquinolina: Esto se logra típicamente a través de una reacción de ciclización que involucra un precursor adecuado.
Introducción de Sustituyentes: Los grupos ciclohexilo y diclorofenilo se introducen a través de reacciones de sustitución nucleofílica.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para this compound no están extensamente documentados, el enfoque general implicaría escalar las rutas sintéticas mencionadas anteriormente, optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, y garantizar el cumplimiento de las normas de seguridad industrial y protección ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
LUF6000 principalmente se somete a:
Reacciones de Sustitución: Que involucran el reemplazo de átomos de hidrógeno con otros sustituyentes.
Reacciones de Oxidación y Reducción: Modificando el estado de oxidación del compuesto.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Típicamente involucran reactivos como agentes halogenantes y nucleófilos.
Reacciones de Oxidación y Reducción: Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de this compound, mientras que las reacciones de oxidación y reducción pueden conducir a cambios en los grupos funcionales presentes en la molécula .
Comparación Con Compuestos Similares
LUF6000 es único en su capacidad de actuar como un modulador alostérico del receptor A3 de adenosina. Los compuestos similares incluyen:
This compound se destaca debido a sus propiedades específicas de modulación alostérica, lo que lo convierte en una herramienta valiosa tanto en investigación como en posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVRSIGHHSDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470994 | |
| Record name | LUF6000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890087-21-5 | |
| Record name | LUF6000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LUF6000 is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) [, , , , , , , ]. Unlike agonists that directly activate the receptor, this compound enhances the binding and signaling of the endogenous agonist, adenosine, to the A3AR [, , , , , , , ]. This interaction ultimately leads to downstream effects like the modulation of signaling proteins such as PI3K, IKK, IκB, Jak-2, and STAT-1, ultimately decreasing the levels of NF-κB, a key mediator of inflammatory responses [].
A: this compound's mechanism as a PAM offers potential advantages over direct agonists. It acts selectively in areas with elevated adenosine levels, such as inflamed tissues or tumor microenvironments []. This targeted action could potentially minimize off-target effects associated with systemic A3AR activation.
A: Studies using molecular modeling and mutagenesis revealed that this compound binds to an extrahelical, lipid-facing pocket distinct from the orthosteric site where adenosine binds []. This allosteric site is located within a region encompassing transmembrane domains 1 and 7, as well as helix 8 of the A3AR [].
A: Molecular modeling suggests that the planar 1H-imidazo[4,5-c]quinolinamine ring system of this compound participates in π-π stacking interactions with tyrosine residues (Y2847.55 and Y2938.54) in the binding pocket []. Additionally, the exocyclic amine of this compound forms a crucial hydrogen bond with Y2847.55 []. Replacing these amine groups with heteroatoms lacking hydrogen bonding capability significantly reduces allosteric enhancement, highlighting their importance for this compound's activity [].
A: Interestingly, the allosteric effects of this compound are species-dependent [, , , ]. While it demonstrates potent enhancing activity with canine and rabbit A3ARs, it shows little to no effect on mouse or rat A3ARs []. This species-dependent pharmacology underscores the importance of careful species selection in preclinical research.
A: Yes, structure-activity relationship (SAR) studies involving modifications at the 4-amino and 2 positions of this compound have been conducted []. These modifications aimed to enhance the compound's allosteric effects. Several derivatives demonstrated increased potentiation of agonist efficacy and decreased agonist dissociation rates, indicating successful optimization [].
A: this compound exhibits anti-inflammatory effects in several animal models. It has demonstrated efficacy in rat models of adjuvant-induced arthritis and monoiodoacetate-induced osteoarthritis []. Additionally, this compound effectively reduced inflammation in a mouse model of concanavalin A-induced liver inflammation [].
A: While this compound shows promise, challenges remain. Its species-dependent activity necessitates careful consideration in preclinical studies [, , , ]. Thorough investigation of its pharmacokinetic properties, potential off-target effects, and long-term safety profile is crucial for its translational development.
ANone: this compound is currently in the preclinical research phase. Further research, including extensive in vivo studies and toxicology assessments, is needed before it can advance to clinical trials.
A: Future research should focus on optimizing the pharmacokinetic properties of this compound and developing derivatives with improved potency and selectivity []. Understanding the precise molecular mechanisms underlying its species-dependent activity is crucial [, , ]. Exploring its therapeutic potential in other disease models, particularly those characterized by localized inflammation or immune dysregulation, could pave the way for novel therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


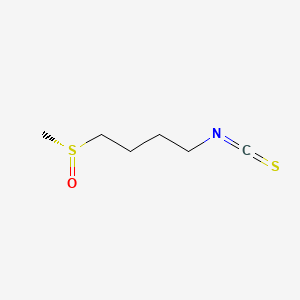
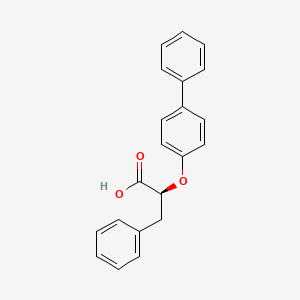
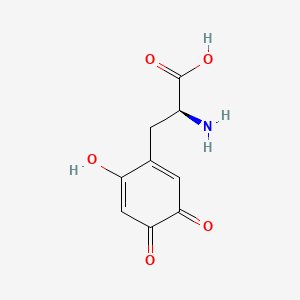
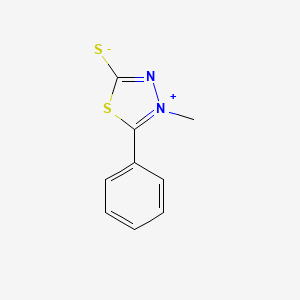
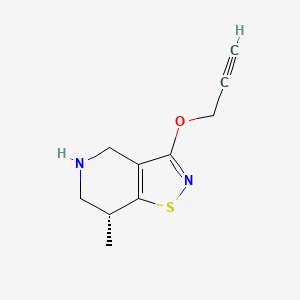
![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)

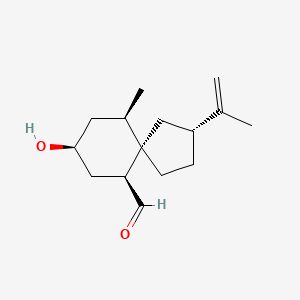


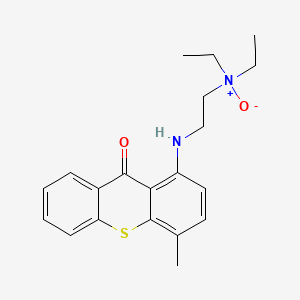
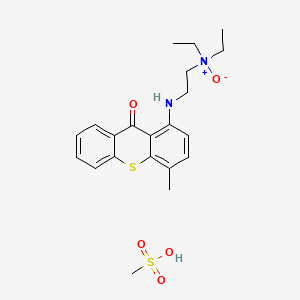
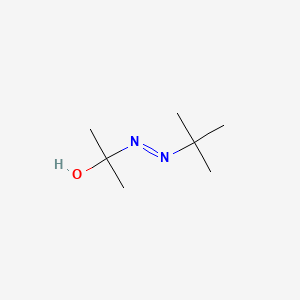
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
